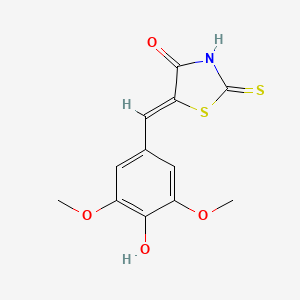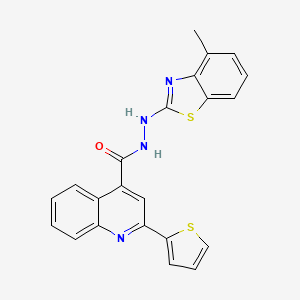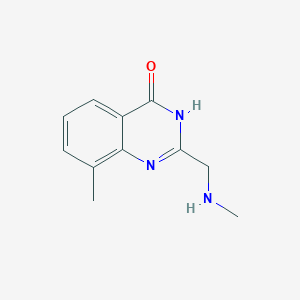
8-methyl-2-((methylamino)methyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methyl-2-((methylamino)methyl)quinazolin-4(3H)-one is an organic chemical compound with the molecular formula C9H8N2O .
Molecular Structure Analysis
The molecular structure of 8-methyl-2-((methylamino)methyl)quinazolin-4(3H)-one includes 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecule has a molar refractivity of 45.69 and a molar volume of 126.1 m³/mol .Physical And Chemical Properties Analysis
The compound has a density of 1.26 g/cm³, a melting point of 231-233ºC (lit.), and a boiling point of 305.4ºC at 760 mmHg . It has a flash point of 138.5ºC and a refractive index of 1.644 . The vapor pressure of the compound is 0.000826mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
Quinazolinone derivatives have been investigated for their antimicrobial activities. Research shows that certain quinazolinone compounds exhibit significant antibacterial and antifungal properties. For instance, studies have found that novel 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones display considerable activity against pathogenic bacteria and fungi, including anti-HIV activity against HIV-1(IIIB) and HIV-2(ROD) in MT-4 cells (Alagarsamy et al., 2007).
Antitumor Applications
Quinazolinones are also notable for their antitumor capabilities. For example, water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, were synthesized to enhance in vivo evaluation due to their improved aqueous solubility and cytotoxicity compared to the parent compound (Bavetsias et al., 2002).
Agricultural Applications
In the agricultural sector, quinazolinone derivatives have been synthesized and evaluated for their herbicidal activity. These compounds showed high levels of phytotoxicity against both monocotyledon and dicotyledon plants, indicating potential as plant hormone inhibitors (Aibibuli et al., 2012).
Corrosion Inhibition
Quinazolinone derivatives have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic media. Experimental and computational studies suggest that these compounds act via chemical adsorption on the metallic surface, forming a protective layer that inhibits corrosion (Errahmany et al., 2020).
Safety and Hazards
The compound has a hazard code of R36/37/38, indicating that it is irritating to eyes, respiratory system, and skin . The safety statement is S26, which means in case of contact with eyes, rinse immediately with plenty of water and seek medical advice . The compound is labeled as Xi, which indicates that it is an irritant . The acute toxicity of the compound is as follows: oral LD50 in rats is 859mg/kg; intraperitoneal LD50 in mice is 592mg/kg; intestinal LD50 in mice is 500mg/kg .
Eigenschaften
IUPAC Name |
8-methyl-2-(methylaminomethyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-4-3-5-8-10(7)13-9(6-12-2)14-11(8)15/h3-5,12H,6H2,1-2H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOSUEVYQMUTDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)NC(=N2)CNC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-2-((methylamino)methyl)quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

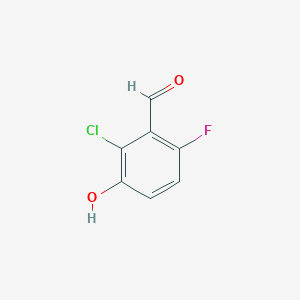
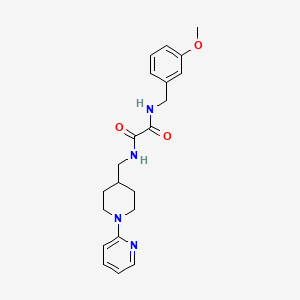
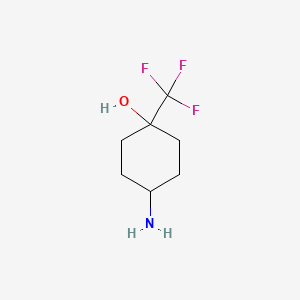
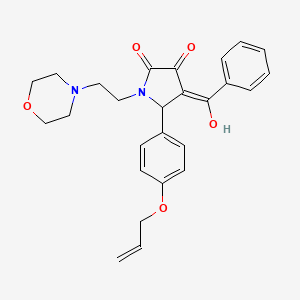

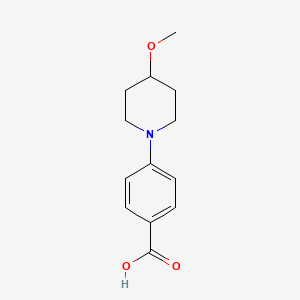

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2390212.png)
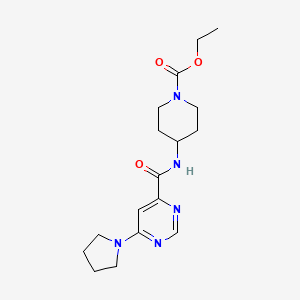
![N-(4-methoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2390214.png)
![(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2390215.png)
